molecular formula C20H24N4O2 B2718764 2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034280-68-5

2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Katalognummer B2718764
CAS-Nummer: 2034280-68-5
Molekulargewicht: 352.438
InChI-Schlüssel: GVPVUZCOHOAQTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that contains several functional groups, including a pyrrolidinone, a benzimidazole, and a carboxamide . These groups are common in many biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and pyrrolidinone rings are aromatic and would contribute to the compound’s stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could enhance its solubility in water .

Wissenschaftliche Forschungsanwendungen

Antihypertensive Research

The development of nonpeptide angiotensin II receptor antagonists has been a significant area of research. These compounds, including various N-(biphenylylmethyl)imidazoles, have shown potent antihypertensive effects upon oral administration. The specific structural characteristics, such as the acidic group at the 2'-position of the biphenyl, are crucial for their high affinity for the angiotensin II receptor and their oral antihypertensive potency. This research pathway highlights the potential of certain imidazole derivatives as effective treatments for hypertension (Carini et al., 1991).

Antitumor and Cancer Therapy

The exploration of imidazole carboxamide derivatives, particularly as poly(ADP-ribose) polymerase (PARP) inhibitors, has been substantial in the context of cancer treatment. For instance, ABT-888 (2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide) is a potent PARP inhibitor that has demonstrated significant efficacy in human phase I clinical trials for cancer therapy. Its excellent potency against PARP enzymes and cellular potency, combined with good oral bioavailability and in vivo efficacy, underscores its potential in enhancing cancer treatment protocols (Penning et al., 2009).

Antimicrobial Applications

The synthesis and antimicrobial studies of novel fused heterocyclic compounds have revealed that imidazole derivatives exhibit promising antimicrobial properties. For example, the development of various Schiff bases and their subsequent reactions leading to acetamide derivatives have shown significant antimicrobial activity. These studies are instrumental in the ongoing search for new antimicrobial agents with potential applications in combating resistant microbial strains (Khairwar et al., 2021).

Enzyme Inhibition for Drug Development

Significant effort has been directed towards optimizing imidazole carboxamide derivatives for enzyme inhibition, particularly targeting the poly(ADP-ribose) polymerase (PARP) for therapeutic applications. The identification of compounds with single-digit nanomolar potency highlights the potential of these derivatives in developing highly efficacious drugs with oral bioavailability, capable of crossing the blood-brain barrier and showing significant tumor growth inhibition in vivo. Such research is pivotal for advancing drug development strategies against various diseases, including cancer (Penning et al., 2010).

Wirkmechanismus

The mechanism of action would depend on the biological target of this compound. Many drugs that contain similar functional groups work by interacting with enzymes or receptors in the body .

Zukünftige Richtungen

Future research could involve synthesizing this compound and studying its biological activity. This could involve testing it against various biological targets to determine its potential as a drug .

Eigenschaften

IUPAC Name

2-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-13-22-17-8-7-15(10-18(17)23-13)20(26)21-11-14-9-19(25)24(12-14)16-5-3-2-4-6-16/h2-6,14-15H,7-12H2,1H3,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPVUZCOHOAQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NCC3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.